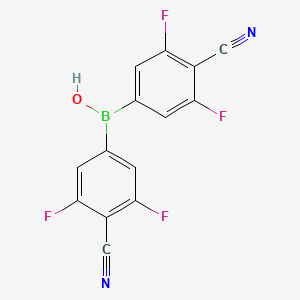

Bis(4-cyano-3,5-difluorophenyl)borinic acid

Beschreibung

BenchChem offers high-quality Bis(4-cyano-3,5-difluorophenyl)borinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-cyano-3,5-difluorophenyl)borinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

bis(4-cyano-3,5-difluorophenyl)borinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5BF4N2O/c16-11-1-7(2-12(17)9(11)5-20)15(22)8-3-13(18)10(6-21)14(19)4-8/h1-4,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVISHTUYDOOXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C#N)F)(C2=CC(=C(C(=C2)F)C#N)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5BF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Bis(4-cyano-3,5-difluorophenyl)borinic Acid

This guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and quality assessment of Bis(4-cyano-3,5-difluorophenyl)borinic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation to explain the scientific rationale behind the analytical choices, ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Molecule in Focus

Bis(4-cyano-3,5-difluorophenyl)borinic acid is a highly functionalized organoboron compound. Its structure, featuring two electron-withdrawing cyano-difluorophenyl rings attached to a central borinic acid moiety (-B(OH)-), suggests its potential as a versatile building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of complex pharmaceutical agents. The presence of multiple reactive and spectrally active groups (C≡N, C-F, B-OH, aromatic rings) necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical profile of the title compound.

Caption: Molecular structure of Bis(4-cyano-3,5-difluorophenyl)borinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone technique for elucidating the precise covalent structure of organic molecules in solution. For this particular analyte, a comprehensive analysis requires probing four different nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F. Each provides a unique and complementary piece of the structural puzzle.

Causality in Experimental Design: The choice of deuterated solvent is critical. A non-protic solvent like DMSO-d₆ or acetone-d₆ is preferable to avoid exchange of the B-OH proton with the solvent. The use of quartz NMR tubes is recommended for ¹¹B NMR to eliminate the broad background signal from borosilicate glass tubes.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Referencing: Calibrate chemical shifts internally to the residual solvent peak. For ¹¹B NMR, an external reference of 15% BF₃·OEt₂ in CDCl₃ is standard.[1]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameter to observe is the broad singlet corresponding to the B-OH proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled spectrum. The expected signal will be a relatively broad singlet due to the quadrupolar nature of the ¹¹B nucleus.[1]

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, and acquisition is typically rapid.[2]

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate signals where appropriate.

Predicted ¹H NMR Data

The molecular symmetry simplifies the proton spectrum significantly. The two protons on each aromatic ring (at positions 2 and 6) are chemically equivalent. Furthermore, the two aryl rings are identical, rendering all four aromatic protons magnetically equivalent. The borinic acid proton is also present.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| > 10 (variable) | Broad Singlet | B-OH |

| ~8.0 - 8.5 | Singlet or Narrow Multiplet | Ar-H (4H, positions 2, 2', 6, 6') |

Expertise & Insights: The downfield shift of the aromatic protons is anticipated due to the strong electron-withdrawing effects of the adjacent cyano and fluoro groups, which deshield the protons.[3] The B-OH proton's chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

Predicted ¹³C NMR Data

The symmetry of the molecule means only five distinct carbon signals are expected: four from the aromatic ring and one from the nitrile group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C 3 / C 5 | Carbon directly bonded to fluorine shows a large one-bond coupling constant. |

| ~115 - 125 (d, ³JCF ≈ small) | C 2 / C 6 | Aromatic CH, influenced by adjacent C-F and C-B bonds. |

| ~110 - 120 | C ≡N | Typical range for nitrile carbons.[4] |

| ~105 - 115 (t, ²JCF ≈ 20-30 Hz) | C 4 | Carbon situated between two C-F bonds will appear as a triplet. |

| Not observed or very broad | C 1 | Carbon attached to Boron is often broadened due to quadrupolar relaxation and may be difficult to observe. |

Predicted ¹¹B and ¹⁹F NMR Data

These heteroatom NMR spectra are highly diagnostic for confirming the presence and chemical environment of boron and fluorine.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹¹B | +30 to +50 | Broad Singlet | This range is characteristic of tricoordinate borinic acids/esters. The presence of the electronegative aryl groups and the OH group influences the exact shift.[5][6] |

| ¹⁹F | -90 to -120 | Singlet or Narrow Multiplet | This region is typical for fluoroaromatic compounds. The strong electron-withdrawing cyano group para to the C-B bond will influence the shielding.[2][7] All four fluorine atoms are equivalent by symmetry. |

graph TD { A[Sample Preparation: Dissolve in DMSO-d6] --> B{NMR Spectrometer}; B --> C[Acquire 1H Spectrum]; B --> D[Acquire 13C Spectrum]; B --> E[Acquire 11B Spectrum]; B --> F[Acquire 19F Spectrum]; subgraph "Data Processing & Interpretation" C --> G{Integrate & Assign}; D --> H{Identify C-types}; E --> I{Confirm Boron Environment}; F --> J{Confirm Fluorine Environment}; end G & H & I & J --> K[Final Structure Elucidation];style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the significant absorption bands.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong, sharp bands corresponding to its key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Medium | O-H stretch (from B-OH) |

| ~2235 - 2220 | Strong, Sharp | C≡N stretch (aromatic nitrile) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~1400 - 1300 | Strong | B-O stretch |

| ~1300 - 1100 | Strong | C-F stretch |

Trustworthiness: The presence of a strong, sharp peak in the ~2230 cm⁻¹ region is a highly reliable indicator of the nitrile functional group.[8][9] Its position within the aromatic range (2240-2220 cm⁻¹) further validates the structure, as conjugation to the phenyl ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles.[4][10][11]

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. For borinic acids, soft ionization techniques are essential to prevent decomposition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

-

Ionization Method: Electrospray Ionization (ESI) is the method of choice. Given the acidic nature of the B-OH group, negative ion mode (ESI-) is expected to be most effective, detecting the deprotonated molecule [M-H]⁻.[12][13]

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can confirm the elemental formula.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical calculation. Analyze the isotopic pattern to confirm the presence of one boron atom.

Expected Mass Spectrum Data

The molecular formula is C₁₄H₅BF₄N₂O. The theoretical monoisotopic mass can be calculated for both the ¹¹B and ¹⁰B isotopologues.

| Ion Species | Calculated m/z (¹¹B) | Calculated m/z (¹⁰B) | Expected Mode |

| [M-H]⁻ | 321.0304 | 320.0334 | ESI- |

| [M+Na-2H]⁻ | 343.0123 | 342.0153 | ESI- |

Expertise & Insights: Boronic and borinic acids are known to be challenging for MS analysis as they can form dehydration products (boroxines) or solvent adducts.[14][15] The experimental conditions, particularly the ion source temperature, must be optimized to minimize such artifacts. The observation of two [M-H]⁻ peaks separated by ~1 Da with a relative intensity of approximately 4:1 (¹¹B:¹⁰B) would be definitive proof of a mono-boron-containing species.

Caption: Logical workflow for spectroscopic validation.

References

-

Bernstein, H. J., & Powling, J. (1950). The C≡N Stretching Frequency in the Infrared Spectra of Nitriles. The Journal of Chemical Physics, 18(7), 1018-1023. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

-

San Diego State University. (n.d.). Common Boron Chemical Shifts. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3253-3259. [Link]

-

Workman, J., & Weyer, L. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

Kim, H., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Vrkic, A. K., & O'Hair, R. A. J. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

-

Kim, H., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

-

ResearchGate. (n.d.). 11B NMR chemical shifts of alkoxides and hydrides. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1777. [Link]

-

Wikipedia. (n.d.). Chemical shift. [Link]

-

Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

NPTEL IIT Bombay. (2024). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy. [Link]

-

University of Ottawa. (n.d.). Boron NMR. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

ResearchGate. (2025). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722. [Link]

-

MDPI. (n.d.). Less Expected Substitutions of the Azulene Nucleus. [Link]

-

Synthesis and characterization of borophene for future applications. (n.d.). AIP Publishing. [Link]

-

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076. (n.d.). ACS Publications. [Link]

-

Spectroscopic detection of diols and sugars by a colour change in boronic acid-appended spirobenzopyrans. (n.d.). RSC Publishing. [Link]

Sources

- 1. Boron NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Chemical shift - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. waters.com [waters.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bis(4-cyano-3,5-difluorophenyl)borinic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | Bis(4-cyano-3,5-difluorophenyl)borinic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₅BF₄N₂O | Calculated |

| Molecular Weight | 320.02 g/mol | Calculated |

| Chemical Structure |  | ChemDraw |

| InChI | InChI=1S/C14H6B2F4N2O2/c15-9-1-5(3-19)11(16)2-10(15)13(21)14(22)12-6(4-20)8-17-18-7(12)1 | Predicted |

| SMILES | O=B(c1cc(F)c(C#N)c(F)c1)c1cc(F)c(C#N)c(F)c1 | Predicted |

Note: The InChI and SMILES strings are predictive and based on the chemical structure.

Proposed Synthesis Pathway

The synthesis of diarylborinic acids can be achieved through several established methods. Given the presence of electron-withdrawing groups on the aromatic ring of the target molecule, a robust method is required. A highly plausible approach involves the reaction of an organometallic reagent derived from a suitable precursor with a boron trihalide. This method is advantageous for constructing diarylborinic acids with electron-deficient aryl groups[1].

The proposed synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid commences with the commercially available (4-Cyano-3,5-difluorophenyl)boronic acid (CAS: 861710-03-4)[1]. This boronic acid serves as the starting material for generating the necessary arylmetallic intermediate.

Experimental Protocol: Synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid

Causality Behind Experimental Choices:

-

Organolithium Formation: The choice of n-butyllithium is a standard and effective method for the lithiation of aryl halides or for the generation of organolithiums from other precursors. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Reaction with Boron Trichloride: Boron trichloride is a highly reactive boron source, making it suitable for reacting with the electron-deficient organolithium species[1]. The stoichiometry is controlled to favor the formation of the diarylborinic acid.

-

Hydrolysis: The final step involves the careful hydrolysis of the borinic acid chloride intermediate to yield the desired Bis(4-cyano-3,5-difluorophenyl)borinic acid.

Step-by-Step Methodology:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2,6-difluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

-

Reaction with Boron Trichloride: In a separate flame-dried flask, prepare a solution of boron trichloride (0.5 eq, 1.0 M in heptane) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared organolithium solution from step 1 to the boron trichloride solution via a cannula, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Hydrolysis and Isolation: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of water. Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude Bis(4-cyano-3,5-difluorophenyl)borinic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid.

Scientific Integrity and Logic

The proposed synthesis is a self-validating system based on well-established principles of organometallic chemistry. The stability and reactivity of boronic acids and their derivatives are crucial considerations. Boronic acids can be unstable and prone to dehydration to form boroxines or decomposition under certain conditions[2]. The electron-withdrawing nature of the fluoro and cyano groups in the precursor, (4-cyano-3,5-difluorophenyl)boronic acid, can influence its reactivity and stability.

The use of an organolithium reagent, while powerful, necessitates strict anhydrous and inert conditions to prevent quenching by moisture or oxygen. The stoichiometry of the reactants is critical to steer the reaction towards the desired diarylborinic acid and minimize the formation of the corresponding triarylborane or boronic acid.

Potential Applications in Research and Drug Development

While specific applications for Bis(4-cyano-3,5-difluorophenyl)borinic acid have not been reported, its structural features suggest several promising areas of investigation, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability[3][4][5]. Boronic acids and their derivatives are also recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use[6].

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other enzymes. The electron-withdrawing properties of the cyano and fluoro groups in Bis(4-cyano-3,5-difluorophenyl)borinic acid could modulate the Lewis acidity of the boron center, potentially leading to enhanced inhibitory activity and selectivity.

-

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are investigated for their potential in BNCT, a targeted cancer therapy. The accumulation of ¹⁰B in tumor cells followed by neutron irradiation leads to localized cell death. The specific targeting of tumor cells is crucial, and the unique substitution pattern of this borinic acid could be exploited for developing novel BNCT agents.

Materials Science

Arylboronic acids and their derivatives are utilized in the development of sensors, self-healing materials, and organic electronics[7].

-

Fluorescent Sensors: The cyano group is a known fluorophore, and its incorporation into a diarylborinic acid framework could lead to the development of novel fluorescent sensors for biologically relevant analytes such as saccharides or fluoride ions.

-

Liquid Crystals and Organic Electronics: The rigid, planar structure of the diarylborinic acid, combined with the polar cyano groups, suggests potential applications in the design of liquid crystalline materials or as components in organic light-emitting diodes (OLEDs) and other electronic devices. The strong bonding nature of the cyanide ligand has been shown to be advantageous in creating robust extended networks in materials science[8].

Conclusion

Bis(4-cyano-3,5-difluorophenyl)borinic acid represents a scientifically intriguing yet underexplored molecule. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a discussion of its potential applications. The synthesis, while requiring careful execution of organometallic techniques, is based on sound and established chemical principles. The unique combination of fluoro and cyano substituents on a diarylborinic acid scaffold opens up exciting avenues for research in medicinal chemistry, particularly in the design of enzyme inhibitors and BNCT agents, as well as in the development of advanced materials such as fluorescent sensors and liquid crystals. Further investigation into the synthesis and properties of this compound is warranted to fully unlock its scientific potential.

References

-

Cammidge, A. N.; Creton, I.; Garcı́a-Cabeza, A. L.; Liron, F.; O'Brien, M.; Taylor, R. J. K. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules2021 , 26(11), 3225. [Link]

- Hall, D. G. (Ed.). (2005).

- Ni, Y.; Gillis, E. P.; Burke, M. D. A simple, commercially available catalyst for the Suzuki-Miyaura coupling of boronic acids with vinyl and aryl chlorides.

- Zhou, Y., & Wang, J. (2018). Recent advances in the applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(11), 1367-1387.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Beger, B. M., & Seeberger, P. H. (2016). Boronic acids in drug discovery: a patent review (2012–2014).

- Yang, W., Gao, X., & Wang, B. (2007). Boronic acid compounds as potential pharmaceutical agents. Medicinal research reviews, 27(5), 651-667.

- James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. In Molecular Self-Assembly: Organic versus Inorganic Approaches (pp. 139-166). Springer, Berlin, Heidelberg.

- Bardin, V. V., & Adonin, N. Y. (2024). Preparation of arylboronic and diarylborinic acids from potassium aryl(fluoro)borates. Monatshefte für Chemie-Chemical Monthly, 155(5), 725-730.

- Bull, J. A., & James, T. D. (2011). Boronic acids in molecular recognition. In Boronic Acids (pp. 205-236). Wiley-VCH Verlag GmbH & Co. KGaA.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4239-4250.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron letters, 44(41), 7719-7722.

- Adonin, N. Y., Bardin, V. V., & Frohn, H. J. (2008). The effect of N-heterocyclic carbene ligands in the palladium-catalyzed cross-coupling reaction of K [C6F5BF3] with aryl iodides and aryl bromides. Journal of Fluorine Chemistry, 129(11), 1084-1088.

- Chen, Y., Li, D., & Bu, X. (2022). Old Materials for New Functions: Recent Progress on Metal Cyanide Based Porous Materials. Advanced Science, 9(13), 2104234.

Sources

- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Old Materials for New Functions: Recent Progress on Metal Cyanide Based Porous Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid: From Precursor to Product

Foreword: On the Genesis of a Niche Synthetic Building Block

In the landscape of chemical synthesis, not every compound is heralded by a landmark discovery paper. Many valuable reagents and intermediates, such as Bis(4-cyano-3,5-difluorophenyl)borinic acid , emerge from the quiet necessity of multi-step syntheses, often first appearing deep within the experimental sections of patents or publications focused on complex final targets. While a singular, seminal report on the initial synthesis of this specific borinic acid is not readily found in the public domain, its structural motifs—highly fluorinated aryl rings and a borinic acid functionality—point towards its utility as a specialized building block, likely in the fields of organic electronics or medicinal chemistry.

This guide, therefore, deviates from a historical account of its discovery. Instead, it serves as a practical, in-depth technical manual for its synthesis, grounded in established and robust methodologies for the preparation of symmetric diarylborinic acids. We will proceed with a plausible and well-referenced synthetic route, elucidating the chemical principles and experimental considerations necessary for its successful preparation in a research setting.

Introduction: The Significance of Fluorinated Diarylborinic Acids

Diarylborinic acids and their derivatives are a versatile class of organoboron compounds.[1] While less common than their boronic acid counterparts, they offer unique reactivity and structural properties. The presence of two aryl groups on the boron atom enhances their steric profile and modulates their Lewis acidity, making them valuable in cross-coupling reactions, as catalysts, and as synthons for more complex molecules.[1]

The incorporation of fluorine atoms onto the aryl rings, as in Bis(4-cyano-3,5-difluorophenyl)borinic acid, imparts several desirable characteristics:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic character of the molecule.

-

Enhanced Stability: Fluorination can increase the thermal and oxidative stability of organic molecules.

-

Lipophilicity and Bioavailability: In medicinal chemistry, fluorine substitution is a common strategy to enhance membrane permeability and metabolic stability.

The cyano group further adds to the electronic functionalization and provides a handle for further chemical transformations.

Proposed Synthetic Pathway: A Grignard-Based Approach

The most direct and classical approach to symmetrical diarylborinic acids is the reaction of two equivalents of an organometallic reagent with one equivalent of a boron electrophile.[1] For the synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid, a Grignard-based route is proposed, starting from the commercially available 1-bromo-3,5-difluorobenzene.

The overall transformation is a two-step, one-pot procedure:

-

Cyanation: Introduction of the cyano group onto the 1-bromo-3,5-difluorobenzene precursor.

-

Grignard Formation and Reaction with a Borate Ester: Formation of the Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the desired borinic acid.

Figure 1: Proposed synthetic workflow for Bis(4-cyano-3,5-difluorophenyl)borinic acid.

Detailed Experimental Protocol

This protocol is an exemplary procedure based on established methods for similar transformations. Researchers should always first conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzonitrile

The precursor, 4-bromo-2,6-difluorobenzonitrile, can be synthesized from 1-bromo-3,5-difluorobenzene via a Rosenmund-von Braun reaction.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3,5-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol |

| Copper(I) cyanide (CuCN) | 89.56 | 5.10 g | 57.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (10.0 g, 51.8 mmol) and copper(I) cyanide (5.10 g, 57.0 mmol).

-

Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride (FeCl₃) and hydrochloric acid (HCl) in water to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,6-difluorobenzonitrile.

Step 2: Synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic acid

This step involves the formation of a Grignard reagent from 4-bromo-2,6-difluorobenzonitrile, followed by reaction with triisopropyl borate.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2,6-difluorobenzonitrile | 218.00 | 5.00 g | 22.9 mmol |

| Magnesium turnings | 24.31 | 0.61 g | 25.2 mmol |

| Triisopropyl borate | 188.08 | 2.16 g (2.75 mL) | 11.5 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

Procedure:

-

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (0.61 g, 25.2 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromo-2,6-difluorobenzonitrile (5.00 g, 22.9 mmol) in anhydrous THF (30 mL).

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (2.16 g, 11.5 mmol) in anhydrous THF (20 mL).

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, Bis(4-cyano-3,5-difluorophenyl)borinic acid, may be purified by recrystallization from a suitable solvent system or by careful chromatographic techniques. Note that borinic acids can be sensitive to silica gel.[1]

Rationale and Scientific Insights

-

Choice of Precursor: 1-Bromo-3,5-difluorobenzene is a suitable starting material as the bromine atom can be selectively displaced in the cyanation reaction and is also ideal for Grignard reagent formation.

-

Grignard Reaction Conditions: The use of anhydrous THF is critical, as Grignard reagents are highly reactive towards protic solvents like water. The low temperature (-78 °C) for the addition of the borate ester is to control the reactivity and prevent over-addition to form the triarylborane.

-

Stoichiometry: A 2:1 molar ratio of the Grignard reagent to the trialkyl borate is essential to favor the formation of the diarylborinic acid.

-

Workup: Acidic workup is necessary to hydrolyze the intermediate borinic ester to the final borinic acid.

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): To confirm the structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, B-O-H).

Conclusion

While the discovery of Bis(4-cyano-3,5-difluorophenyl)borinic acid may not be a celebrated event in chemical literature, its synthesis is achievable through well-established organometallic chemistry. This guide provides a robust and scientifically sound protocol for its preparation, enabling researchers in materials science and medicinal chemistry to access this valuable and highly functionalized building block for their innovative research.

References

-

Roe, A.; Little, W. F. The Preparation of Some 1-Bromo-3,5-disubstituted-benzenes. J. Org. Chem.1955 , 20 (11), 1577–1590. [Link]

-

Lescot, C.; Dehbi, A.; Gandon, V.; Quintard, A. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules2023 , 28 (6), 2623. [Link]

-

Kruse, L. I.; et al. Synthesis and structure-activity relationships of a series of 5-arylnicotinamides as selective, orally active inhibitors of phenylethanolamine N-methyltransferase. J. Med. Chem.1986 , 29 (6), 887-899. [Link]

- Hoechst Aktiengesellschaft. Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1, June 4, 1997.

-

LookChem. 1-Bromo-3,5-difluorobenzene. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Complex Biaryls using Bis(4-cyano-3,5-difluorophenyl)borinic Acid

Introduction: The Challenge and Opportunity in Complex Biaryl Synthesis

Complex biaryl scaffolds are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and functional materials. Their synthesis, particularly of sterically hindered or electronically challenging variants, remains a significant focus of chemical research. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds to construct these biaryl systems, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[1] The versatility of this reaction is largely dependent on the nature of the organoboron reagent. While boronic acids (ArB(OH)₂) are the most common coupling partners, their derivatives, such as borinic acids (Ar₂B(OH)), offer unique reactivity profiles and advantages.

This guide focuses on the application of a specialized diarylborinic acid, Bis(4-cyano-3,5-difluorophenyl)borinic acid , for the synthesis of complex biaryls. The presence of strongly electron-withdrawing cyano and difluoro substituents on the phenyl rings is anticipated to significantly influence the reactivity and selectivity of the cross-coupling process, offering a potent tool for accessing novel and challenging biaryl structures.

Reagent Profile: Bis(4-cyano-3,5-difluorophenyl)borinic acid

Bis(4-cyano-3,5-difluorophenyl)borinic acid is a diarylborinic acid featuring two highly electron-deficient aromatic rings. The cyano (-CN) and fluorine (-F) groups are potent electron-withdrawing groups, which modulate the electronic properties of the boron center. This electronic tuning is the key to its specialized applications in organic synthesis.

Key Structural Features and Their Implications:

-

Enhanced Lewis Acidity: The electron-withdrawing nature of the substituents increases the Lewis acidity of the boron atom compared to non-substituted diarylborinic acids. This can influence the mechanism of transmetalation in the catalytic cycle.

-

Modified Reactivity: The electronic properties of the aryl groups can lead to faster or more selective coupling reactions, particularly with electron-rich or sterically hindered coupling partners.

-

Stability: While electron-deficient boronic acids can be prone to protodeboronation under certain conditions, the diaryl structure of a borinic acid may offer altered stability.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The use of a diarylborinic acid introduces specific considerations within this cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar'-X), forming a Pd(II) intermediate (Ar'-Pd-X).

-

Transmetalation: This is the crucial step where the organic group is transferred from the boron reagent to the palladium center. The diarylborinic acid, in the presence of a base, forms a borinate anion ([Ar₂B(OH)O]⁻). This activated boron species then reacts with the Pd(II) complex to exchange the halide for one of the aryl groups from the borinic acid, forming a diarylpalladium(II) intermediate (Ar'-Pd-Ar). The enhanced Lewis acidity of the highly substituted borinic acid may facilitate this step.

-

Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with Bis(4-cyano-3,5-difluorophenyl)borinic acid. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), Bis(4-cyano-3,5-difluorophenyl)borinic acid (0.6 mmol, 1.2 equiv. of the transferring aryl group), palladium catalyst (1-5 mol%), and ligand (if necessary, in appropriate molar ratio to the catalyst).

-

Addition of Base and Solvent: Add the base (2.0-3.0 equiv.) to the reaction vessel. Subsequently, add the anhydrous, degassed solvent (typically 5-10 mL per mmol of aryl halide).

-

Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data: A Representative Example

As specific literature data for the use of Bis(4-cyano-3,5-difluorophenyl)borinic acid is not available, the following table provides expected outcomes for a representative Suzuki-Miyaura cross-coupling reaction based on protocols for similar electron-deficient arylboronic acids.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Bis(4-cyano-3,5-difluorophenyl)borinic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (expected) |

| 2 | 1-Iodo-4-nitrobenzene | Bis(4-cyano-3,5-difluorophenyl)borinic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | >85 (expected) |

| 3 | 2-Bromotoluene | Bis(4-cyano-3,5-difluorophenyl)borinic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | >80 (expected) |

Troubleshooting and Considerations

-

Low Yields:

-

Protodeboronation: Electron-deficient boronic/borinic acids can be susceptible to protodeboronation. Ensure anhydrous conditions and thoroughly degassed solvents. Using a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.

-

Catalyst Deactivation: Ensure a properly maintained inert atmosphere throughout the reaction. If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species.

-

Inefficient Transmetalation: For challenging substrates, a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) may be required to promote transmetalation.

-

-

Homocoupling of the Borinic Acid: This side reaction can occur, especially at higher temperatures. Optimizing the reaction temperature and using the appropriate catalyst/ligand combination can minimize homocoupling.

-

Incomplete Conversion of Starting Material: Increase reaction time or temperature. A higher catalyst loading may also be necessary for less reactive aryl halides (e.g., aryl chlorides).

Conclusion

Bis(4-cyano-3,5-difluorophenyl)borinic acid represents a highly specialized and potent reagent for the synthesis of complex biaryls via the Suzuki-Miyaura cross-coupling reaction. The strong electron-withdrawing properties of the cyano and difluoro substituents are expected to impart unique reactivity, enabling the formation of C-C bonds that may be challenging with conventional boronic acids. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the utility of this promising reagent in the synthesis of novel molecules for applications in drug discovery, materials science, and beyond.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Nobel Prize in Chemistry 2010. (n.d.). Retrieved from [Link]

- Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer-Verlag Berlin Heidelberg.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki–Miyaura Coupling Is Not What You Think.

Sources

Application Notes & Protocols: The Strategic Use of Bis(4-cyano-3,5-difluorophenyl)borinic Acid in the Synthesis of Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of bis(4-cyano-3,5-difluorophenyl)borinic acid, a highly specialized organoboron reagent, and its strategic application in the synthesis of complex pharmaceutical intermediates. Borinic acids [R₂B(OH)] represent a less common but powerful class of reagents compared to their boronic acid [RB(OH)₂] counterparts.[1] The subject of this note is distinguished by its unique electronic profile, featuring two strongly electron-withdrawing 4-cyano-3,5-difluorophenyl moieties. This structure imparts distinct reactivity and stability characteristics, making it a valuable tool for medicinal chemists tackling challenging synthetic targets. We will detail the rationale for its use, provide a plausible synthetic protocol, and outline its application in cornerstone C-C and C-O bond-forming reactions, namely the Suzuki-Miyaura and Chan-Lam cross-couplings.

Introduction: Rationale and Strategic Advantage

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3][4] The 3,5-difluorophenyl motif, in particular, offers a precise method for lowering the pKa of adjacent functional groups and modulating molecular conformation.[5] When combined with a cyano (CN) group, a versatile synthetic handle and potent hydrogen bond acceptor, the resulting aryl system becomes a highly sought-after building block in drug discovery.

Bis(4-cyano-3,5-difluorophenyl)borinic acid leverages these features, presenting a unique reagent for introducing this electron-deficient aryl group. Unlike boronic acids, diarylborinic acids offer the potential for sequential or double cross-coupling reactions and exhibit different reactivity profiles due to their enhanced Lewis acidity.[1] This guide serves to equip researchers with the foundational knowledge and practical protocols to effectively utilize this advanced intermediate.

Physicochemical & Reactivity Profile

The properties of this reagent are dictated by its unique electronic structure. A summary of its key characteristics is presented below.

| Property | Value / Description | Rationale & Implication in Synthesis |

| Molecular Formula | C₁₄H₅BF₄N₂O | - |

| Molecular Weight | 323.91 g/mol | - |

| Appearance | Predicted: White to off-white solid | Organoboron compounds are typically crystalline solids.[6] |

| Lewis Acidity | High | The two electron-withdrawing aryl groups enhance the electrophilicity of the boron center, exceeding that of typical boronic acids.[1] This can influence transmetalation rates. |

| pKa | Low (Predicted) | The inductive effect of the fluorine atoms significantly lowers the pKa, impacting the formation of the active boronate species in cross-coupling reactions.[5] |

| Stability | Moderate | Highly susceptible to protodeboronation under acidic conditions. Prone to oxidation. Often requires careful handling under inert atmosphere.[1] |

| Solubility | Soluble in polar aprotic solvents (THF, Dioxane, DMF) | Typical for Suzuki-Miyaura and Chan-Lam reaction conditions.[7][8] |

Proposed Synthesis of Bis(4-cyano-3,5-difluorophenyl)borinic Acid

Given its specialized nature, this borinic acid is not widely commercially available. A reliable synthesis is therefore critical. The following protocol outlines a robust method starting from the more common 1-bromo-4-cyano-3,5-difluorobenzene, proceeding through an organometallic intermediate.

Synthetic Workflow Diagram

Caption: Proposed synthesis of the target borinic acid via a Grignard route.

Detailed Synthesis Protocol

Materials:

-

1-Bromo-4-cyano-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate [B(O-iPr)₃]

-

Hydrochloric acid (1 M)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-neck flask under an argon atmosphere, add magnesium turnings (2.2 equivalents).

-

Add a single crystal of iodine.

-

In a separate flask, dissolve 1-bromo-4-cyano-3,5-difluorobenzene (2.0 equivalents) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color).

-

Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 2 hours to ensure full conversion.

-

-

Borinic Ester Synthesis:

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared Grignard reagent (2.0 equivalents) to the triisopropyl borate solution via cannula, keeping the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality Note: The use of two equivalents of the Grignard reagent is crucial for forming the diaryl species. The initial reaction forms a boronic ester, which is then attacked by a second equivalent of the Grignard reagent.[1]

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

-

Acidify the mixture to pH ~2 with 1 M HCl to hydrolyze the borinic ester to the desired borinic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification Note: Borinic acids are often unstable on silica gel.[1] Purification can be attempted via crystallization or by forming a stable adduct with an amino alcohol like N-phenyldiethanolamine, which can be isolated and then cleaved to release the pure borinic acid when needed.

-

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is a primary application for this reagent.[9][10] It is used to synthesize biaryl structures, which are prevalent in pharmaceuticals.[11]

Catalytic Cycle Overview

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[7][8][12]

Detailed Protocol: Synthesis of a Polyfluorinated Biaryl

Objective: To couple bis(4-cyano-3,5-difluorophenyl)borinic acid with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid (0.6 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: Potassium carbonate (K₂CO₃), finely powdered (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the bis(4-cyano-3,5-difluorophenyl)borinic acid, 4-bromoanisole, and K₂CO₃.

-

Add the Pd(dppf)Cl₂ catalyst. Expertise Note: Pd(dppf)Cl₂ is often effective for electron-deficient boronic/borinic acids as the electron-rich dppf ligand facilitates the reductive elimination step.[7]

-

-

Inert Atmosphere:

-

Seal the flask and perform three cycles of evacuating and backfilling with argon or nitrogen. This is critical to prevent the oxidation of the Pd(0) active species.

-

-

Solvent Addition:

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Due to the electron-poor nature of the borinic acid, longer reaction times (12-24 hours) may be necessary compared to electron-rich analogs.[14]

-

-

Workup and Purification:

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Application Protocol: Chan-Lam C-O Cross-Coupling

The synthesis of diaryl ethers is another vital transformation in pharmaceutical chemistry, and the Chan-Lam coupling provides a powerful, copper-catalyzed method for this purpose using organoboron reagents.[15][16][17][18]

Experimental Workflow

Caption: General workflow for a Chan-Lam diaryl ether synthesis.

Detailed Protocol: Synthesis of a Diaryl Ether

Objective: To couple bis(4-cyano-3,5-difluorophenyl)borinic acid with a phenol (e.g., 4-methoxyphenol).

Materials:

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid (0.6 equivalents)

-

4-Methoxyphenol (1.0 equivalent)

-

Copper(II) acetate [Cu(OAc)₂] (1.5 equivalents)

-

Base: Pyridine (2.0 equivalents)

-

Solvent: Dichloromethane (DCM)

-

4 Å Molecular Sieves

Procedure:

-

Reaction Setup:

-

To an open-air flask, add the borinic acid, 4-methoxyphenol, Cu(OAc)₂, and activated 4 Å molecular sieves. Causality Note: Unlike palladium catalysis, Chan-Lam couplings are typically run open to the air, as O₂ is often the terminal oxidant in the catalytic cycle. Molecular sieves are added to remove water, which can be detrimental.[17]

-

-

Solvent and Base Addition:

-

Add anhydrous DCM, followed by pyridine. Pyridine acts as both a base and a ligand to facilitate the reaction.

-

-

Reaction Execution:

-

Stir the heterogeneous mixture vigorously at room temperature.

-

The reaction can be slow, often requiring 24-72 hours for completion. Monitor progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts and sieves.

-

Wash the filtrate sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Safety, Handling, and Troubleshooting

-

Safety: Always handle organoboron compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The toxicological properties of this specific reagent are unknown; treat it as potentially hazardous.

-

Handling: Bis(4-cyano-3,5-difluorophenyl)borinic acid is likely sensitive to moisture and air. Store under an inert atmosphere (argon or nitrogen) and handle quickly when exposed to air.

-

Troubleshooting:

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion (Suzuki) | Inactive catalyst; Insufficient base; Low reaction temperature. | Ensure proper inert atmosphere technique. Use freshly opened, high-purity catalyst and solvents. Use a stronger base (e.g., Cs₂CO₃) or increase the temperature. |

| Protodeboronation | Presence of acid; Excess water. | Ensure the base is thoroughly mixed. Use anhydrous solvents where appropriate (except for the necessary water in the Suzuki reaction). |

| Homocoupling of Borinic Acid | Catalyst or conditions favor this side reaction. | Lower the catalyst loading. Change the ligand or catalyst system. |

| Low or No Conversion (Chan-Lam) | Inactive copper source; Insufficient base or wrong type. | Use fresh Cu(OAc)₂. Screen other bases like triethylamine or DMAP. Ensure molecular sieves are properly activated. |

References

- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Yamamiya, Y., et al. (2021).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Karunananda, K., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Wikipedia. Suzuki reaction.

- Sawatzky, M., & Angerer, E. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Tóth, G., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.

- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Journal of Organic Chemistry.

- Chen, J., et al. (2019). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides.

- Mulla, S. A. R. (2024).

- I. B. Riva, E., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.

- Ghorbani-Choghamarani, A.

- Organic Chemistry Portal. Suzuki Coupling.

- BenchChem. (2025).

- Silva, F., et al. (2021).

- BLDpharm. (4-Cyano-3,5-difluorophenyl)boronic acid.

- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate.

- ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

- Pucheault, M. (2023).

- Alexeev, A., et al. (2006). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Ishiyama, T., et al. (1995).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Cardiff University. (n.d.). Online Research @ Cardiff - ORCA.

- Häring, M., et al. (2016).

- Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]

- 14. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]

- 17. books.rsc.org [books.rsc.org]

- 18. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

The Emerging Potential of Bis(4-cyano-3,5-difluorophenyl)borinic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: A New Frontier in Boron-Based Drug Discovery

The landscape of medicinal chemistry has been significantly shaped by the introduction of boron-containing compounds, most notably the proteasome inhibitor bortezomib.[1][2][3][4][5][6] This pioneering therapeutic validated the utility of the boronic acid pharmacophore, sparking extensive research into novel boron-based agents. Within this expanding field, diarylborinic acids represent a compelling, yet relatively underexplored, class of molecules with significant therapeutic potential.

This guide focuses on the hypothetical, yet structurally informative, molecule bis(4-cyano-3,5-difluorophenyl)borinic acid . While specific research on this exact compound is not publicly available, its constituent features—a diarylborinic acid core functionalized with potent electron-withdrawing cyano and difluoro groups—provide a powerful framework for exploring its anticipated applications in medicinal chemistry. The principles and protocols detailed herein are grounded in the established science of analogous boron-containing compounds and are intended to serve as a comprehensive resource for researchers venturing into this exciting area of drug discovery.

The presence of the cyano and difluoro substituents is predicted to significantly enhance the Lewis acidity of the boron center, a critical factor in the formation of stable, reversible covalent bonds with biological nucleophiles, such as the catalytic serine residues in proteases.[7][8] This enhanced reactivity, coupled with the known effects of fluorination on pharmacokinetic properties, positions bis(4-cyano-3,5-difluorophenyl)borinic acid as a promising candidate for the development of potent and selective enzyme inhibitors.

Predicted Physicochemical Properties and Their Implications

The unique substitution pattern of bis(4-cyano-3,5-difluorophenyl)borinic acid is expected to confer distinct physicochemical properties that are highly relevant to its potential as a therapeutic agent.

| Property | Predicted Influence of Substituents | Implication in Medicinal Chemistry |

| Lewis Acidity (pKa) | The potent electron-withdrawing nature of the cyano and difluoro groups is expected to significantly lower the pKa of the borinic acid.[9] | A lower pKa increases the population of the more reactive tetrahedral boronate anion at physiological pH, enhancing the potential for covalent interactions with target enzymes. |

| Lipophilicity | The fluorine atoms will increase lipophilicity, which can influence cell membrane permeability and plasma protein binding. | Enhanced membrane permeability can lead to improved cellular uptake and bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the aromatic rings more resistant to oxidative metabolism by cytochrome P450 enzymes. | Increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile. |

| Hydrogen Bonding | The cyano group can act as a hydrogen bond acceptor, potentially contributing to target binding affinity. | Additional interactions with the target protein can enhance potency and selectivity. |

Potential Therapeutic Applications

Based on the known biological activities of diarylborinic acids and fluorinated phenylboronic acids, bis(4-cyano-3,5-difluorophenyl)borinic acid is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity: Targeting Serine Proteases

A primary and highly probable application of this compound lies in the inhibition of serine proteases, a class of enzymes frequently dysregulated in cancer.[7][8][10]

Mechanism of Action: The catalytic activity of serine proteases relies on a nucleophilic serine residue in the active site.[11] The electron-deficient boron atom of bis(4-cyano-3,5-difluorophenyl)borinic acid is expected to be a prime target for this serine, forming a stable, reversible tetrahedral adduct. This covalent interaction would effectively block the active site and inhibit enzyme activity.

Figure 1: Proposed mechanism of serine protease inhibition.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of bis(4-cyano-3,5-difluorophenyl)borinic acid against a model serine protease, such as chymotrypsin or trypsin.

Materials:

-

Serine protease (e.g., bovine α-chymotrypsin)

-

Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂)

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or methanol).

-

Prepare a serial dilution of the bis(4-cyano-3,5-difluorophenyl)borinic acid in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted inhibitor to the appropriate wells. Include a DMSO control (no inhibitor).

-

Add the enzyme solution to all wells except the blank (buffer only).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals for 15-30 minutes. The wavelength will depend on the specific substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Experimental Protocol: Cellular Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer effects of bis(4-cyano-3,5-difluorophenyl)borinic acid on cancer cells, a cytotoxicity assay such as the MTT assay can be performed.[12][13][14][15][16]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of the bis(4-cyano-3,5-difluorophenyl)borinic acid in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

-

Figure 2: Workflow for in vitro evaluation of anticancer activity.

Neuroprotective Applications: Modulating Neuroinflammation

Chronic neuroinflammation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[17][18][19][20] Certain serine proteases are implicated in the inflammatory cascade in the brain. Therefore, inhibitors like bis(4-cyano-3,5-difluorophenyl)borinic acid could have neuroprotective effects by dampening this inflammatory response.

Experimental Protocol: Assessment of Anti-inflammatory Effects in Microglia

This protocol outlines a method to evaluate the ability of the compound to reduce the production of pro-inflammatory mediators in activated microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) to induce an inflammatory response

-

Bis(4-cyano-3,5-difluorophenyl)borinic acid (dissolved in DMSO)

-

ELISA kit for measuring a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

-

24-well cell culture plate

Procedure:

-

Cell Culture and Treatment:

-

Seed microglial cells in a 24-well plate and allow them to grow to a suitable confluency.

-

Pre-treat the cells with different concentrations of bis(4-cyano-3,5-difluorophenyl)borinic acid for 1-2 hours.

-

Stimulate the cells with LPS (a potent inducer of inflammation) for a specified time (e.g., 24 hours). Include control wells with no treatment, LPS only, and compound only.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant from each well.

-

-

Cytokine Measurement:

-

Use an ELISA kit to quantify the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the collected supernatants, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the compound-treated, LPS-stimulated wells to the LPS-only control to determine the percentage of inhibition of cytokine production.

-

Plot the percentage of inhibition versus the compound concentration to assess the dose-dependent anti-inflammatory effect.

-

Fluorescent Probes for Cellular Imaging

The inherent fluorescence of some aromatic borinic acid derivatives can be exploited for cellular imaging applications.[12] Alternatively, the diarylborinic acid scaffold can be further functionalized with a fluorophore to create targeted probes. The interaction of the borinic acid moiety with specific cellular components could lead to changes in the fluorescent signal, allowing for the visualization of these targets.

Experimental Protocol: Cellular Uptake and Localization Imaging

This protocol provides a general method for visualizing the cellular distribution of a fluorescent diarylborinic acid derivative.

Materials:

-

Fluorescent bis(4-cyano-3,5-difluorophenyl)borinic acid derivative

-

Cell line of interest grown on glass coverslips in a petri dish

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for cell fixation

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Incubate the cells grown on coverslips with a suitable concentration of the fluorescent borinic acid derivative for a specific time.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS to remove excess probe.

-

Fix the cells with a PFA solution.

-

Wash again with PBS.

-

Stain the cell nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent probe and DAPI.

-

-

Analysis:

-